2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a cyano group, two methyl groups, and an imine linkage to a dibromo-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile involves its interaction with biological targets, such as enzymes or receptors. The compound’s dibromo-hydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The imine linkage and cyano group can also participate in various molecular interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethylthiophene-3-carbonitrile: Lacks the dibromo-hydroxyphenyl group, making it less complex and potentially less biologically active.
3,5-Dibromo-2-hydroxybenzaldehyde: Lacks the thiophene ring and cyano group, limiting its applications in materials science.
2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both the dibromo-hydroxyphenyl group and the thiophene ring with a cyano group
Properties
Molecular Formula |
C14H10Br2N2OS |
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Molecular Weight |
414.1 g/mol |
IUPAC Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H10Br2N2OS/c1-7-8(2)20-14(11(7)5-17)18-6-9-3-10(15)4-12(16)13(9)19/h3-4,6,19H,1-2H3/b18-6+ |
InChI Key |
DYBZZECENNCFTJ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origin of Product |
United States |
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